molecular formula C9H9ClN2O2 B15319955 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B15319955
M. Wt: 212.63 g/mol
InChI Key: KSZCQNQPQJTBGX-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a high-purity chemical reagent featuring the privileged imidazopyridine scaffold. This structure is of significant interest in medicinal chemistry due to its structural resemblance to purines, which allows it to interact with a wide range of biological targets . The imidazo[1,2-a]pyridine core is a well-documented pharmacophore found in various therapeutic areas, including central nervous system agents, gastrointestinal drugs, and anti-inflammatory compounds . A prominent area of modern research for this chemotype is in infectious disease, particularly in the development of new antituberculosis agents. Imidazo[1,2-a]pyridine amides (IPAs) have shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Some derivatives, such as the clinical candidate Telacebec (Q203), function by potently inhibiting the cytochrome bcc subunit QcrB, a critical component of the bacterial electron transport chain essential for energy generation . The 5-carboxylic acid functional group on this scaffold provides a versatile handle for further synthetic modification, enabling medicinal chemists to explore structure-activity relationships and develop novel analogs for various research programs . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-5-10-8-4-2-3-7(9(12)13)11(6)8;/h2-5H,1H3,(H,12,13);1H

InChI Key

KSZCQNQPQJTBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
  • Structure : Features a methyl group at the 5-position and an ethyl ester at the 2-position.
  • Key Differences : The absence of a carboxylic acid group (replaced by an ester) and the methyl group at the 5-position instead of the 3-position.
  • Applications : Used in synthesizing hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase inhibitors and FXa inhibitors for thromboembolic diseases .
  • Synthesis: Prepared via refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol, yielding a crystalline product .
(b) 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate
  • Structure : Chlorine substituent at the 5-position and a carboxylic acid at the 2-position.
  • Key Differences : Chlorine at the 5-position introduces electronegativity, altering reactivity and bioavailability compared to the methyl-substituted analog.
(c) Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic Acid Derivatives
  • Structure : Saturated tetrahydro ring system with a carboxylic acid at the 5-position.
  • Key Differences : The hydrogenated ring reduces aromaticity, enhancing conformational flexibility and binding affinity for targets like heparanase-1, a key enzyme in cancer metastasis .

Pharmacological Activity and Reactivity

  • 3-Methylimidazo[1,2-a]pyridine-5-carboxylic Acid Hydrochloride : The methyl group at the 3-position blocks electrophilic substitution at this site, redirecting reactions to the 2-position (e.g., halogenation) . Its carboxylic acid group enables salt formation, improving pharmacokinetic properties.
  • Comparison with Pyrrolo-Pyridine Derivatives : Compounds like 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid () exhibit distinct bioactivity due to the pyrrolo ring’s electronic properties, which differ from the imidazo system’s dual nitrogen atoms.

Biological Activity

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride (commonly referred to as 3-Methylimidazo acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potential, particularly in the context of antimicrobial activity against multidrug-resistant tuberculosis (MDR-TB) and other applications.

Chemical Structure and Properties

The chemical structure of this compound features a methyl group at the 3-position of the imidazo[1,2-a]pyridine ring, contributing to its biological activity. The compound's molecular formula is C₉H₈ClN₃O₂, and it possesses unique physicochemical properties that influence its solubility and bioavailability.

The biological activity of 3-Methylimidazo acid is primarily attributed to its ability to interact with specific biological targets. Notably:

  • Antimicrobial Activity : Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), including MDR and extensively drug-resistant strains. The mechanism involves inhibition of essential enzymes critical for bacterial growth, particularly targeting the cytochrome bc1 complex in Mtb, which is associated with ATP synthesis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

Research indicates that 3-Methylimidazo acid engages in radical reactions and can be functionalized through various catalysis methods. Its biochemical properties include:

  • Cellular Effects : In vitro studies have shown that the compound can significantly reduce bacterial load in models of tuberculosis. For instance, related compounds have demonstrated up to a 99.9% reduction in bacterial load at specific dosages in mouse models .
  • Pharmacokinetics : The pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives suggests good absorption and metabolic stability. For example, certain derivatives exhibited favorable half-lives and bioavailability metrics in preclinical studies .

Case Studies

Several case studies highlight the efficacy of 3-Methylimidazo acid and its derivatives:

  • Anti-Tuberculosis Activity : A series of imidazo[1,2-a]pyridine carboxamide derivatives were synthesized and evaluated for their anti-TB properties. Compounds showed minimum inhibitory concentrations (MICs) ranging from 0.003 to 0.05 μM against Mtb strains . Notably, compounds exhibiting structural modifications at specific positions demonstrated enhanced activity compared to standard treatments like isoniazid.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of imidazo[1,2-a]pyridine derivatives against neurodegenerative conditions by evaluating their AChE inhibitory effects . These compounds showed promising results in enhancing cognitive functions in animal models.

Data Tables

Compound NameMIC (μM)Target BacteriaComments
Compound A0.003Mtb H37RvHighly potent against MDR strains
Compound B0.05Mtb H37RvComparable efficacy to standard TB treatments
Compound C0.2Non-tubercular MycobacteriaEffective with low toxicity

Q & A

Q. What synthetic routes are commonly employed to prepare 3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride?

The compound can be synthesized via oxidation of 3-methylimidazo[1,2-a]pyridine-5-carbaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The aldehyde group is converted to a carboxylic acid, followed by hydrochlorination to yield the hydrochloride salt. This method is analogous to strategies used for related imidazopyridine derivatives . Key steps :

  • Condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds.
  • Oxidation of the aldehyde intermediate under controlled pH and temperature.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Characterization typically involves:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and ring fusion (e.g., methyl at position 3, carboxylic acid at position 5).
  • IR spectroscopy : Peaks near 1720–1700 cm<sup>-1</sup> confirm the carboxylic acid group, while bands at 3100–2800 cm<sup>-1</sup> indicate N–H stretching in the hydrochloride salt .
  • HPLC or GC : To assess purity (>95% as per industry standards for similar compounds) .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor for synthesizing bioactive molecules, particularly in medicinal chemistry. For example, its carboxylic acid group enables conjugation with amines or alcohols to generate amides or esters with potential pharmacological activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and its derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, computational screening of solvent effects or catalyst efficiency can improve yields in oxidation steps. ICReDD’s workflow integrates such methods with experimental validation . Case study : Microwave-assisted synthesis (e.g., 80°C, 30 minutes) reduces reaction time by 50% compared to conventional heating .

Q. What analytical challenges arise when distinguishing between structural analogs (e.g., methyl vs. ethyl substituents)?

  • Mass spectrometry (HRMS) : Resolves subtle mass differences (e.g., methyl [15.023 g/mol] vs. ethyl [29.039 g/mol]).
  • X-ray crystallography : Provides unambiguous confirmation of substituent positions, critical for patent applications or regulatory submissions .
  • Contradictions : Discrepancies in melting points or NMR coupling constants may indicate isomerization or impurities .

Q. How do reaction conditions influence the formation of by-products during synthesis?

  • Acidic vs. basic media : Acidic conditions favor protonation of the imidazopyridine nitrogen, reducing unwanted cyclization by-products.
  • Temperature control : Elevated temperatures (>100°C) may degrade the carboxylic acid group, forming decarboxylated derivatives. Mitigation : Use mild oxidizing agents (e.g., TEMPO/NaClO) and inert atmospheres to suppress side reactions .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Continuous flow chemistry : Enhances reproducibility and safety for hazardous steps (e.g., bromination).
  • Membrane separation technologies : Isolate the hydrochloride salt efficiently from aqueous mixtures . Data-driven approach : Statistical design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent ratio) for process optimization .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Source verification : Cross-check data against peer-reviewed journals (e.g., PubChem, CAS Common Chemistry) rather than vendor catalogs .
  • Experimental replication : Reproduce synthesis under standardized conditions (e.g., anhydrous HCl for consistent salt formation). Example : A reported melting point of 206–207°C for a related compound may vary due to polymorphic forms or hydration states.

Q. Why do some synthetic routes yield lower purity despite high theoretical efficiency?

  • By-product analysis : Trace halides (e.g., from hydrochlorination) or unreacted aldehydes may persist.
  • Solution : Employ orthogonal purification techniques (e.g., recrystallization followed by ion-exchange chromatography) .

Biological and Pharmacological Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives?

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s heterocyclic core.
  • Cytotoxicity screening : Use cell lines (e.g., HEK293) to assess selectivity and therapeutic index .
    Note : Derivatives lacking the carboxylic acid group show reduced solubility, complicating bioassays .

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